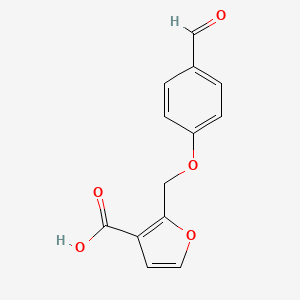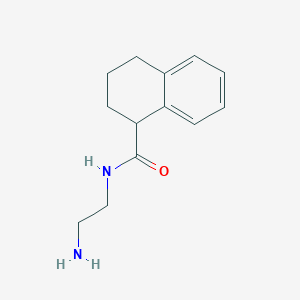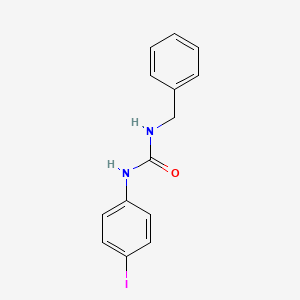
1-Benzyl-3-(4-iodophenyl)urea
Vue d'ensemble
Description
Applications De Recherche Scientifique
Urease Inhibitors and Gastric Infections
1-Benzyl-3-(4-iodophenyl)urea has been studied for its potential as a urease inhibitor, which is significant in treating infections caused by Helicobacter pylori in the gastric tract. Urease inhibitors are critical in managing urinary tract infections caused by Proteus species and related bacteria. The search for effective urease inhibitors is driven by the need to find alternatives to existing treatments, which may have severe side effects. Notably, acetohydroxamic acid is the only clinically used urease inhibitor for urinary tract infections, highlighting the importance of exploring new compounds like this compound for this purpose (Kosikowska & Berlicki, 2011).
Nitrogen Metabolism in Agriculture
In agriculture, understanding and manipulating nitrogen metabolism is crucial for enhancing crop yield and reducing environmental impact. This compound may play a role in this context by affecting nitrogen metabolism pathways, potentially through its action on urease activity. This could have implications for the use of nitrogen fertilizers and the management of soil health. The enzyme urease is pivotal in the hydrolysis of urea to ammonia and carbon dioxide, processes central to nitrogen cycling in the environment and agricultural systems. Research in this area could lead to improved strategies for fertilizer application and nitrogen use efficiency, minimizing losses to the atmosphere and groundwater (Jin et al., 2018).
Biomedical Research and Drug Design
The unique properties of ureas make them a key functional group in drug design, with this compound potentially serving as a model compound. Ureas are integrated into small molecules to modulate drug-target interactions, affecting selectivity, stability, toxicity, and pharmacokinetic profiles. The research into urea derivatives, including this compound, continues to be an active area in medicinal chemistry, with potential applications in developing treatments for a wide range of diseases (Jagtap et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-3-(4-iodophenyl)urea is the Murine Soluble Epoxide Hydrolase (MsEH). This enzyme plays a crucial role in the metabolism of hormones and secondary metabolites in biological systems .
Mode of Action
this compound inhibits MsEH through a transition state analogue mechanism. The Asp333 in the MsEH active site attacks the carbonyl carbon of the urea moiety .
Pharmacokinetics
The compound’s molecular weight of 35217 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and distribution.
Result of Action
The inhibition of MsEH by this compound can potentially affect the regulation of hormones and secondary metabolites in biological systems .
Analyse Biochimique
Biochemical Properties
1-Benzyl-3-(4-iodophenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxides to diols . This inhibition can affect the regulation of lipid signaling molecules and inflammatory responses. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to inflammation and oxidative stress. By inhibiting soluble epoxide hydrolase, this compound can alter the levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in vasodilation and anti-inflammatory responses . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s urea moiety allows it to form hydrogen bonds with the active sites of enzymes, leading to inhibition or activation. For example, its interaction with soluble epoxide hydrolase involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols . This inhibition can result in increased levels of EETs, which have various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes, with potential implications for chronic conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and vasodilatory properties. At higher doses, it can lead to toxic or adverse effects, including potential disruption of normal cellular functions and metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels, particularly those related to lipid metabolism and signaling . Its interaction with soluble epoxide hydrolase affects the conversion of epoxides to diols, altering the balance of signaling molecules and impacting various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes and reach target sites, where it can exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its presence in specific subcellular locations can enhance its interactions with target enzymes and proteins, modulating biochemical pathways and cellular processes.
Propriétés
IUPAC Name |
1-benzyl-3-(4-iodophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMOWSDKOHYMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)

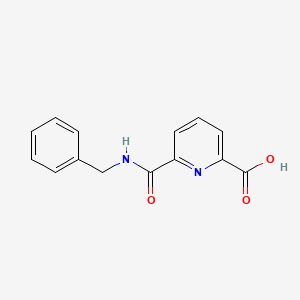
![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)


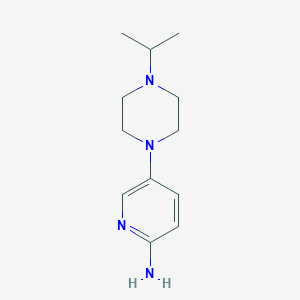
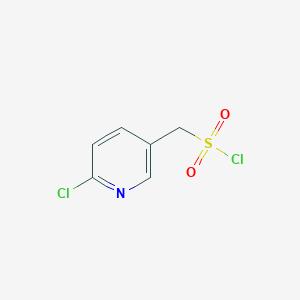
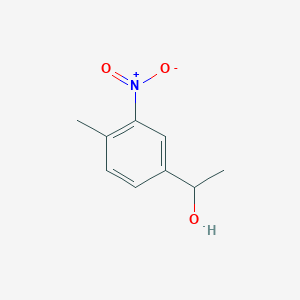
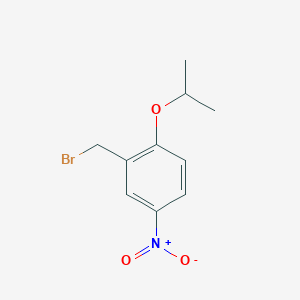
![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)
